IMP-1088
Overview
Description
IMP-1088 is a potent inhibitor of human N-myristoyltransferases NMT1 and NMT2. It has garnered significant attention for its ability to prevent rhinoviral replication, making it a promising candidate for the treatment of the common cold . By targeting the host cell’s N-myristoyltransferase proteins, this compound prevents the virus from assembling its capsid, thereby inhibiting the production of infectious viral particles .
Mechanism of Action
Target of Action
The primary targets of 1-(5-(3,4-Difluoro-2-(2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethoxy)phenyl)-1-methyl-1H-indazol-3-yl)-N,N-dimethylmethanamine, also known as IMP-1088, are the human N-myristoyltransferases NMT1 and NMT2 . These enzymes are involved in the post-translational modification of proteins, specifically the addition of a myristoyl group to the N-terminus of specific cellular proteins .
Mode of Action
This compound inhibits the action of NMT1 and NMT2 by binding to their active sites . This prevents the enzymes from adding a myristoyl group to their target proteins . The inhibition of NMT1 and NMT2 by this compound is highly potent, with IC50 values of less than 1 nM for both enzymes .
Biochemical Pathways
The inhibition of NMT1 and NMT2 by this compound affects the myristoylation pathway . Myristoylation is a crucial process for the functionality of many proteins, as it allows them to associate with cellular membranes or bind to hydrophobic pockets of certain proteins . By inhibiting this process, this compound disrupts the normal functioning of these proteins.
Pharmacokinetics
Small molecule drugs generally have good absorption and distribution profiles, but their metabolism and excretion can vary widely. This compound is predicted to be BBB-permeable, which could potentially restrict its usage due to possible neurotoxicity .
Result of Action
The primary result of this compound’s action is the prevention of rhinoviral replication . By inhibiting NMT1 and NMT2, this compound prevents the myristoylation of the rhinovirus capsid protein VP0 . This prevents the virus from assembling its capsid, which is essential for the virus to generate infectious particles . As a result, this compound protects host cells from the cytotoxic effects of viral infection .
Action Environment
The action of this compound is influenced by the cellular environment. The presence of the target enzymes NMT1 and NMT2 is a prerequisite for its action . Furthermore, the effectiveness of this compound may be influenced by factors such as the concentration of the drug in the cell, the presence of other competing substrates for NMT1 and NMT2, and the overall state of the cell .
Biochemical Analysis
Biochemical Properties
IMP-1088 interacts with NMT1 and NMT2, enzymes that play a crucial role in the myristoylation process . Myristoylation is a lipid modification of proteins that is vital for protein-protein interactions and cellular localization .
Cellular Effects
This compound has been shown to inhibit the replication of several viruses, including rhinovirus, the most common cause of the common cold . This is achieved by inhibiting the myristoylation of the viral capsid protein VP0 .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of NMT1 and NMT2, which prevents the myristoylation of target proteins . This can disrupt protein-protein interactions and alter the localization of proteins within the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to reduce viral titers in HeLa cells without affecting cell growth . The effects of this compound are observed at low nanomolar concentrations .
Dosage Effects in Animal Models
While specific dosage effects in animal models have not been reported in the literature, the effectiveness of this compound at low nanomolar concentrations suggests that it may have potent antiviral effects at relatively low doses .
Metabolic Pathways
This compound interacts with the myristoylation pathway by inhibiting NMT1 and NMT2 . This can affect the myristoylation of proteins and potentially disrupt various metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely influenced by its interactions with NMT1 and NMT2 . Specific details about its transport and distribution have not been reported in the literature.
Subcellular Localization
The subcellular localization of this compound is likely to be influenced by its interactions with NMT1 and NMT2 . By inhibiting these enzymes, this compound can disrupt the myristoylation of proteins and alter their localization within the cell .
Preparation Methods
The synthesis of IMP-1088 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. . Industrial production methods for this compound are also not widely available, but they likely involve optimization of the synthetic route for large-scale production.
Chemical Reactions Analysis
IMP-1088 primarily undergoes reactions related to its role as an enzyme inhibitor. It selectively blocks N-myristoylation in cells at low nanomolar concentrations . The compound does not undergo significant oxidation, reduction, or substitution reactions under physiological conditions. The major product formed from its interaction with N-myristoyltransferases is a stable enzyme-inhibitor complex that prevents the myristoylation of viral proteins .
Scientific Research Applications
IMP-1088 has a broad range of scientific research applications:
Virology: It has been shown to inhibit the replication of various viruses, including rhinovirus, poliovirus, foot-and-mouth disease virus, HIV-1, Yellow fever virus, Dengue virus, Vaccinia virus, CMV, and human Herpesvirus 8
Biochemistry: This compound is used as a tool to study the role of N-myristoylation in protein function and viral replication.
Drug Development: This compound serves as a lead compound for the development of new N-myristoyltransferase inhibitors with improved efficacy and selectivity.
Comparison with Similar Compounds
IMP-1088 is compared with other N-myristoyltransferase inhibitors such as DDD85646 and 2-hydroxymyristate . Unlike 2-hydroxymyristate, which is inactive at high concentrations, and D-NMAPPD, which is non-specifically cytotoxic, this compound delivers complete and specific inhibition of N-myristoylation at low nanomolar concentrations . This makes this compound a more potent and selective inhibitor compared to its counterparts. Other similar compounds include Tris-DBA palladium, which does not inhibit NMT in cells and is cytotoxic by precipitation .
Properties
IUPAC Name |
1-[5-[3,4-difluoro-2-[2-(1,3,5-trimethylpyrazol-4-yl)ethoxy]phenyl]-1-methylindazol-3-yl]-N,N-dimethylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29F2N5O/c1-15-18(16(2)31(5)28-15)11-12-33-25-19(8-9-21(26)24(25)27)17-7-10-23-20(13-17)22(14-30(3)4)29-32(23)6/h7-10,13H,11-12,14H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXNKJCQBRQUMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CCOC2=C(C=CC(=C2F)F)C3=CC4=C(C=C3)N(N=C4CN(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29F2N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301336328 | |
Record name | 1-(5-{3,4-Difluoro-2-[2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethoxy]phenyl}-1-methyl-1H-indazol-3-yl)-N,N-dimethylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301336328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2059148-82-0 | |
Record name | 1-(5-{3,4-Difluoro-2-[2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethoxy]phenyl}-1-methyl-1H-indazol-3-yl)-N,N-dimethylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301336328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IMP-1088 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZT62NQ6YEV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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